molecular formula C10H6F13N5O B2942438 6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine CAS No. 57338-65-5

6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine

Cat. No.: B2942438
CAS No.: 57338-65-5
M. Wt: 459.171
InChI Key: YPGCCGOAPJDVQF-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core substituted with two amine groups and a tridecafluoroheptyl alkoxy chain. Such properties make it relevant for applications in materials science (e.g., coatings, surfactants) and bioactive agents where lipophilicity and environmental persistence are critical .

Properties

IUPAC Name

6-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptoxy)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F13N5O/c11-5(12,1-29-4-27-2(24)26-3(25)28-4)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1H2,(H4,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGCCGOAPJDVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC1=NC(=NC(=N1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20896129
Record name 6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57338-65-5
Record name 6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine typically involves the reaction of a triazine precursor with a fluorinated alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the presence of fluorine atoms may influence the reactivity.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the triazine ring.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazines, while hydrolysis can lead to the formation of amines and other degradation products.

Scientific Research Applications

6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient due to its stability and unique properties.

    Industry: Utilized in the development of advanced materials, such as coatings and polymers, that require high chemical resistance and durability.

Mechanism of Action

The mechanism of action of 6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The fluorinated triazine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Fluorinated Alkoxy-Substituted Triazines

Compounds with fluorinated chains exhibit distinct physicochemical behaviors due to fluorine’s electronegativity and low polarizability. Key examples include:

Compound Name Substituent Molecular Formula Key Properties/Applications References
Target Compound Tridecafluoroheptyl alkoxy C₁₀H₅F₁₃N₅O High hydrophobicity, thermal stability
6-(Dodecafluoroheptyloxy)-1,3,5-triazine-2,4-diamine Dodecafluoroheptyl alkoxy C₁₀H₄F₁₂N₅O Used in hydrophobic coatings
6-(Heptyloxy)-1,3,5-triazine-2,4-diamine Non-fluorinated heptyl alkoxy C₁₀H₁₉N₅O Lower logP, reduced environmental persistence

Key Findings :

  • The target compound’s tridecafluoroheptyl chain enhances hydrophobicity (logP ~4.5–5.5) compared to non-fluorinated analogs (logP ~2.0–3.0) .
  • Fluorinated derivatives show superior thermal stability (decomposition >250°C) due to strong C-F bonds, whereas non-fluorinated analogs degrade below 200°C .

Aryl-Substituted Triazines

Compound Name Substituent Applications References
6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine 4-Chlorophenyl Pharmaceutical intermediate
6-(3-Chloro-2-fluorophenyl)-derivative 3-Chloro-2-fluorophenyl Antimicrobial agent (MIC: 2–8 µg/mL)
Indaziflam (Herbicide) Fluoroethyl + indenyl Herbicide (EPA tolerance: 0.01–0.1 ppm)

Key Findings :

  • Aryl substituents enhance bioactivity but reduce solubility. For example, 6-(4-chlorophenyl)-triazine is a key intermediate in drug synthesis but requires polar solvents for processing .
  • The target compound’s fluorinated chain may reduce direct aromatic interactions but improve membrane permeability in biological systems compared to chlorophenyl analogs .

Heterocyclic and Hybrid Triazines

Triazines fused with heterocycles or functionalized with reactive groups exhibit diverse applications:

Compound Name Substituent/Structure Applications References
N5-Cyclohexyl-N7-(4-fluorobenzyl)-triazolo-triazine Triazolo-triazine + fluorobenzyl Kinase inhibition (IC₅₀: 0.5–1 µM)
6-(Pyridin-3-yl)-1,3,5-triazine-2,4-diamine Pyridinyl Crystal engineering (2D H-bond networks)

Key Findings :

  • Heterocyclic substituents (e.g., pyridinyl) enable hydrogen bonding and crystal lattice formation, whereas the target compound’s fluorinated chain favors van der Waals interactions .
  • The target compound’s lack of aromaticity may limit π-π stacking but enhance compatibility with fluorophilic environments .

Sulfur- and Oxygen-Functionalized Triazines

Sulfur and oxygen substituents modulate electronic properties and reactivity:

Compound Name Substituent Key Properties References
Prometryne (Herbicide) Methylthio Herbicide (applied at 1.0 L/fed)
6-(2-Phenoxyethoxy)-1,3,5-triazine-2,4-diamine Phenoxyethoxy Solubility in polar solvents

Key Findings :

  • Methylthio groups (e.g., prometryne) enhance herbicidal activity but pose higher environmental risks compared to fluorinated chains .
  • The target compound’s tridecafluoroheptyl chain offers greater chemical inertness than sulfur-containing analogs, reducing degradation by soil enzymes .

Biological Activity

The compound 6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine is a derivative of the 1,3,5-triazine scaffold known for its diverse biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

This compound belongs to the class of triazine derivatives characterized by a tridecafluoroheptyl substituent. The presence of fluorinated moieties often enhances lipophilicity and biological activity.

Biological Activities

  • Anticancer Activity
    • Studies have shown that triazine derivatives exhibit significant anticancer properties. For instance:
      • A derivative similar to our compound demonstrated an IC50 value of 0.20 µM against A549 lung cancer cells and 1.25 µM against MCF-7 breast cancer cells .
      • Molecular docking studies indicated that triazines bind effectively to adenosine receptors (hA1 and hA3), which are implicated in tumor proliferation .
  • Mechanism of Action
    • The mechanism involves inducing oxidative stress in cancer cells. For example:
      • Treatment with certain triazine derivatives led to an increase in intracellular reactive oxygen species (ROS) and mitochondrial membrane potential depolarization .
    • Flow cytometry analysis revealed that specific compounds caused cell death through apoptosis pathways.
  • Antimicrobial Activity
    • Triazine derivatives have also been evaluated for their antimicrobial properties:
      • They exhibited activity against various bacterial strains and fungi. The structure-activity relationship suggests that the incorporation of fluorinated groups enhances antimicrobial efficacy .

Case Study 1: Anticancer Efficacy

A study assessed the cytotoxic effects of several triazine derivatives on lung cancer cell lines:

  • Compound Tested : 9c (related to our compound)
  • Results :
    • A549 cells showed a cell viability reduction to 59.9% at a concentration of 25 μM.
    • NCI-H1299 cells exhibited a viability of 68.8% under the same conditions .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial potential:

  • Compounds Tested : Various triazine derivatives including those with long-chain fluorinated groups.
  • Results :
    • Significant inhibition was observed against Gram-positive and Gram-negative bacteria.
    • The effectiveness was attributed to the hydrophobic nature imparted by the fluorinated chains .

Data Summary Table

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AnticancerA549 (lung cancer)0.20
AnticancerMCF-7 (breast cancer)1.25
AntimicrobialVarious BacteriaVariable

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